
Lixivaptan
Overview
Description
Lixivaptan is a potent, selective vasopressin V2 receptor antagonist developed for treating conditions mediated by excessive vasopressin activity, including autosomal dominant polycystic kidney disease (ADPKD), hyponatremia, and heart failure . It inhibits the binding of arginine vasopressin (AVP) to V2 receptors in the renal collecting ducts, reducing cAMP production and blocking aquaporin-2 (AQP2) trafficking. This mechanism decreases water reabsorption, increases free water excretion, and lowers urine osmolality . Preclinical and clinical studies highlight its efficacy in reducing cyst growth in ADPKD models and correcting hyponatremia with a favorable safety profile compared to other V2 antagonists like tolvaptan .
Preparation Methods
The synthesis of lixivaptan involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of a benzodiazepine derivative as the starting material. The reaction conditions include the use of specific reagents and solvents to achieve the desired chemical transformations. Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Lixivaptan undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of reduced analogs .
Scientific Research Applications
Lixivaptan is an orally-active, non-peptide, selective vasopressin 2 receptor antagonist under investigation for potential therapeutic applications . It belongs to the vaptan class of drugs and is being developed by Centessa Pharmaceuticals . this compound has received orphan drug designation from the FDA for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) .
Hyponatremia
V2 receptor antagonists, such as this compound, are used to treat euvolemic and hypervolemic hyponatremia because of their aquaretic effects . this compound was initially in development for treating water retention disorders, particularly hyponatremia associated with congestive heart failure (CHF) and Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH) . Clinical trials, including the BALANCE, LIBRA, and HARMONY trials, have evaluated this compound's effect on serum sodium levels in patients with euvolemic hyponatremia and acute decompensated heart failure .
Autosomal Dominant Polycystic Kidney Disease (ADPKD)
This compound is being investigated as a therapy for ADPKD . ADPKD is characterized by increased intracellular levels of cyclic adenosine monophosphate (cAMP), leading to cellular proliferation and cyst formation in the kidney . As a secondary messenger for vasopressin acting at V2R, cAMP levels can be normalized by V2 receptor antagonists, which can delay cyst growth . Animal studies have demonstrated that treatment with V2 receptor antagonists reduces kidney size and cyst volume in models of PKD. This compound, specifically, has shown positive effects on cystic disease progression in rat and mouse models of ADPKD .
Hyponatremia
This compound has undergone Phase 3 clinical trials (BALANCE, LIBRA, HARMONY) focusing on hyponatremia . These trials assessed the impact of this compound on serum sodium levels over a 7-day period in inpatient and outpatient settings .
ADPKD
This compound is currently in Phase 3 clinical development for the treatment of ADPKD . The ACTION Study (A Phase 3 Study of the Efficacy and Safety of this compound in Participants with Autosomal Dominant Polycystic Kidney Disease) is a Phase 3 trial designed to assess the efficacy and safety of this compound in ADPKD patients . The trial includes a double-blind, placebo-controlled phase, followed by an open-label phase . The primary objective is to determine if this compound can slow the decline in kidney function, as measured by the estimated glomerular filtration rate (eGFR), over 52 weeks . The study also aims to evaluate the long-term safety and durability of this compound's effects on eGFR over a two-year period . Approximately 1,350 subjects are expected to enroll across more than 200 sites in over 20 countries .
Safety and Tolerability
Mechanism of Action
Lixivaptan exerts its effects by selectively antagonizing the vasopressin 2 receptor (V2R). This receptor is primarily located in the kidney’s collecting ducts, where it plays a crucial role in regulating water reabsorption. By blocking the binding of arginine vasopressin to V2R, this compound prevents the insertion of aquaporin-2 channels into the apical membrane of renal collecting duct cells. This results in increased excretion of free water (aquaretic effect) and normalization of serum sodium levels. The molecular targets and pathways involved in this mechanism include the vasopressin-cAMP/PKA signaling cascade and the regulation of aquaporin-2 trafficking .
Comparison with Similar Compounds
Comparison with Similar Compounds: Key Findings and Data
Lixivaptan vs. Tolvaptan
Tolvaptan, the first FDA-approved V2 antagonist for ADPKD, serves as the primary comparator. Both drugs share a similar mechanism but differ significantly in hepatotoxicity risk, pharmacokinetics, and clinical outcomes.
Mechanistic Differences :
- Tolvaptan’s non-competitive efflux transporter inhibition and ROS induction correlate with higher liver injury risk .
Clinical Outcomes :
- In PCK rats, this compound reduced kidney weight (16.1% vs. control), cyst burden, and fibrosis at low doses, while high doses showed diminished efficacy .
- In humans, this compound reduced urine osmolality to 84 mOsm/kg (vs. 300 mOsm/kg baseline) and increased serum sodium by 1.9% at high doses, comparable to tolvaptan .
Other Vasopressin Antagonists
Efficacy in ADPKD
- ELiSA Study (Phase 2) : this compound maintained urine osmolality <300 mOsm/kg for 24 hours in 100% of ADPKD patients, with a 2.5-fold increase in serum copeptin (a biomarker of V2 blockade) .
Biological Activity
Lixivaptan is a selective vasopressin V2 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of conditions such as hyponatremia and Autosomal Dominant Polycystic Kidney Disease (ADPKD). This article reviews the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse sources.
Pharmacological Profile
Mechanism of Action
this compound functions by selectively blocking the vasopressin V2 receptors located in the kidneys. This antagonism inhibits the action of vasopressin, leading to decreased water reabsorption in the renal collecting ducts and increased urine output, a process known as aquaresis. The drug's pharmacokinetics indicate rapid absorption with peak serum concentrations occurring within 1 to 2 hours post-administration and a half-life of approximately 11 hours .
Pharmacodynamics
Initial studies have demonstrated that this compound effectively increases solute-free water clearance and urinary output in patients with heart failure and euvolemic hyponatremia. It has been shown to significantly raise serum sodium levels in these populations . The drug also exhibits a favorable profile regarding liver safety compared to its predecessor, tolvaptan, which is associated with hepatotoxicity .
Phase 3 Clinical Trials
Three major Phase 3 trials have evaluated the efficacy of this compound:
- BALANCE Trial : Focused on patients with heart failure and hyponatremia, this trial assessed the effect of this compound on serum sodium levels over seven days. Results indicated significant improvements in sodium levels compared to placebo .
- LIBRA Trial : This study examined this compound's impact on patients with Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH). The primary endpoint was also serum sodium levels, showing positive outcomes .
- HARMONY Trial : Conducted in outpatient settings, this trial further confirmed the drug's effectiveness in managing hyponatremia associated with heart failure, reinforcing findings from previous studies .
Trial Name | Population | Primary Endpoint | Outcome |
---|---|---|---|
BALANCE | Heart Failure with Hyponatremia | Serum Sodium Levels after 7 days | Significant increase |
LIBRA | SIADH Patients | Serum Sodium Levels | Positive results |
HARMONY | Outpatients with Heart Failure | Serum Sodium Levels | Confirmed effectiveness |
Safety Profile
This compound has been associated with fewer liver-related adverse events compared to tolvaptan. In clinical studies, patients who transitioned from tolvaptan due to liver issues were able to tolerate this compound without significant elevations in liver enzymes over extended periods .
Case Studies
- ADPKD Management : A notable case involved a patient who developed drug-induced liver injury (DILI) from tolvaptan. Upon switching to this compound for 14 months, there were no alterations in liver chemistry tests, suggesting that this compound may be a safer alternative for managing ADPKD .
- Heart Failure Patients : In a cohort study involving outpatients with heart failure, treatment with this compound resulted in reduced body weight and improved fluid balance alongside standard therapy .
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of lixivaptan in modulating vasopressin V2 receptors, and how does this differ from other vasopressin antagonists like tolvaptan?
this compound is a non-peptide, selective vasopressin V2 receptor antagonist that blocks arginine vasopressin (AVP)-mediated water reabsorption in the renal collecting ducts, increasing free water excretion. Unlike tolvaptan, which has a similar mechanism, preclinical and clinical data suggest this compound may have a reduced risk of hepatotoxicity due to differences in metabolic pathways and liver exposure profiles . Methodologically, researchers should compare receptor binding affinity (e.g., IC50 values), liver enzyme interactions (e.g., CYP3A4 metabolism), and bile acid transporter inhibition assays to assess mechanistic differences .
Q. What clinical evidence supports the efficacy of this compound in treating hyponatremia and autosomal dominant polycystic kidney disease (ADPKD)?
Phase 3 trials (BALANCE, LIBRA, HARMONY) demonstrated this compound’s ability to significantly increase serum sodium levels in hyponatremic patients and slow eGFR decline in ADPKD. For example, in the BALANCE trial, this compound-treated patients achieved a mean serum sodium increase of 6.5 mEq/L over 7 days. Researchers should analyze these trials’ primary endpoints (e.g., serum sodium normalization, eGFR preservation) and secondary outcomes (e.g., urine osmolality, safety biomarkers) to contextualize efficacy .
Q. How should researchers design preclinical studies to evaluate this compound’s renal and hepatic safety profiles?
Preclinical studies should incorporate PCK rat models (for ADPKD) and dose-ranging toxicity assessments. For example, in PCK rats, low-dose this compound (0.5% in diet) reduced kidney cyst burden by 30% without hepatotoxicity, while high doses (1%) showed no additional benefit. Include endpoints like renal weight/body weight ratio, cyst volume (MRI), and liver enzymes (ALT/AST). Use physiologically based pharmacokinetic (PBPK) modeling to predict liver exposure and metabolite accumulation .
Advanced Research Questions
Q. How can quantitative systems toxicology (QST) models like DILIsym® resolve contradictions in this compound’s hepatotoxicity risk observed across clinical trials?
The ALERT Study initially reported ALT/AST elevations in a subset of ADPKD patients, leading to this compound’s discontinuation . However, DILIsym simulations predicted no ALT elevation at therapeutic doses (200/100 mg BID) due to lower liver concentrations compared to tolvaptan. Researchers should:
- Parameterize PBPK models with clinical PK data (e.g., AUC, Cmax).
- Simulate hepatotoxicity mechanisms (bile acid accumulation, mitochondrial dysfunction, oxidative stress) using in vitro assay data (e.g., bile acid transporter inhibition IC50).
- Validate findings against historical trial data and liver biopsy results .
Q. What methodological considerations are critical for designing a Phase 3 trial to assess this compound’s long-term renal preservation in ADPKD?
The ACTION Study (NCT04064346) provides a template:
- Population : Mayo Clinic MRI class 1C–1E patients with eGFR 25–90 mL/min/1.73 m².
- Randomization : 2:1 (this compound:placebo) with dose titration (100–200 mg BID).
- Endpoints : Primary (eGFR decline at 52 weeks); secondary (total kidney volume, quality of life).
- Safety Monitoring : Monthly liver function tests (LFTs) and adjudication of DILI cases. Refer to adaptive trial designs and Bayesian statistics to optimize sample size and interim analyses .
Q. How do pharmacokinetic/pharmacodynamic (PK/PD) differences between this compound and tolvaptan influence their therapeutic windows in ADPKD?
this compound’s lower liver exposure (30% reduced AUC in renal impairment vs. normal) correlates with a wider therapeutic index. Key steps:
- Conduct cross-trial PK comparisons (e.g., ELiSA Study: this compound’s Uosm reduction to 84 mOsm/kg vs. tolvaptan’s 170 mOsm/kg).
- Model metabolite toxicity (e.g., WAY-138451’s ROS generation potential).
- Use population PK models to adjust for renal function variability .
Q. What strategies can reconcile conflicting data on this compound’s efficacy in preclinical vs. clinical settings?
The PCK rat model showed reduced cyst burden at low doses, but Phase 3 trials required higher doses for eGFR preservation. To address this:
- Validate animal-to-human dose scaling using allometric principles.
- Incorporate biomarker bridging studies (e.g., urinary cAMP, copeptin).
- Apply machine learning to identify subpopulations with differential responses .
Q. Methodological Resources
Properties
IUPAC Name |
N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHTXRNHTVLQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168472 | |
Record name | Lixivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168079-32-1 | |
Record name | Lixivaptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168079-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lixivaptan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168079321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lixivaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lixivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIXIVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5X4B082E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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